molecular formula C5H10O5 B1210031 (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal CAS No. 65-42-9

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

Cat. No.: B1210031
CAS No.: 65-42-9
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-AGQMPKSLSA-N
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Description

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is a chiral compound with multiple hydroxyl groups and an aldehyde functional group. It is a derivative of pentose sugars and is known for its significant role in various biochemical processes. This compound is particularly interesting due to its stereochemistry, which influences its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal can be achieved through several methods. One common approach involves the oxidation of shikimic acid derivatives using the Lemieux–Johnson oxidation method . This reaction cleaves the carbon-carbon double bond of shikimic acid, resulting in the formation of the desired tetrahydroxypentanal compound. The reaction conditions typically involve the use of ozone and other oxidizing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often employs biotechnological processes, leveraging microbial fermentation to produce the compound from renewable resources. This method is advantageous due to its sustainability and cost-effectiveness. The fermentation process is followed by purification steps to isolate the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: Hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R)-2,3,4,5-tetrahydroxypentanal involves its interaction with various enzymes and receptors in biological systems. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. Its aldehyde group can undergo nucleophilic addition reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-2,3,4,5-tetrahydroxypentanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    (2S,3S,4R)-2,3,4,5-tetrahydroxypentan-1-ol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal is unique due to its specific stereochemistry and the presence of an aldehyde group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(3S,4S,5R)-oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-AGQMPKSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046540
Record name D-(-)-Lyxose
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Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name D-Lyxose
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CAS No.

1114-34-7
Record name D-Lyxose
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Synthesis routes and methods

Procedure details

Pentose such as xylose may be converted by hetero-lactic fermentation to produce 1 mol of lactic acid and 1 mol of acetic acid from 1 mol of xylose. Hetero-lactic fermentation is conducted while neutralizing with ammonia to yield ammonium lactate and ammonium acetate. Ammonium lactate and ammonium acetate are esterified with ethanol to produce ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is performed by distillation with removing and recovering ethyl acetate. Ethyl acetate is useful as a solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

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